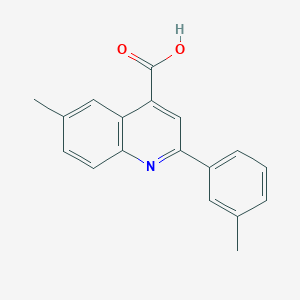

6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Description

Structural Identification and Nomenclature

This compound possesses a molecular formula of C18H15NO2 and a molecular weight of 277.32 grams per mole. The compound's systematic nomenclature reflects its complex substitution pattern, where the quinoline ring system serves as the core structure. The International Union of Pure and Applied Chemistry name for this compound is 4-Quinolinecarboxylic acid, 6-methyl-2-(3-methylphenyl)-, which precisely describes the location and nature of each substituent. The compound exists with a canonical Simplified Molecular-Input Line-Entry System notation that captures its complete structural information.

The structural architecture of this compound features a fused benzene-pyridine ring system characteristic of quinoline derivatives. The carboxylic acid functional group is positioned at the 4-position of the quinoline ring, while a methyl group occupies the 6-position. Additionally, a 3-methylphenyl substituent is attached at the 2-position of the quinoline nucleus. This specific substitution pattern creates a molecule with distinct hydrophobic characteristics due to the methyl groups, while the carboxylic acid group contributes acidic properties and potential for hydrogen bonding interactions.

The molecular geometry and conformational preferences of this compound influence its physical and chemical properties. The presence of multiple aromatic rings creates a planar or near-planar structure that affects its solubility profile and intermolecular interactions. The compound demonstrates limited water solubility due to its hydrophobic aromatic character, while the carboxylic acid group provides sites for potential salt formation and enhanced solubility under basic conditions.

Historical Context in Quinoline Carboxylic Acid Research

The development of quinoline-4-carboxylic acid derivatives has deep historical roots in organic chemistry, with the parent quinoline-4-carboxylic acid being first recognized as cinchoninic acid. The evolution of synthetic methodologies for quinoline carboxylic acids has been closely linked to advances in heterocyclic chemistry and pharmaceutical research. The Pfitzinger reaction, developed in the late 19th century, provided one of the earliest systematic approaches to quinoline-4-carboxylic acid synthesis. This reaction involves the treatment of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids.

The historical significance of quinoline carboxylic acids extends beyond synthetic methodology to their recognition as important pharmacophores. Early research demonstrated that quinoline-4-carboxylic acid exhibited anti-tumor activity against specific cancer cell lines, including L1210 leukemia and B16 melanoma. This discovery sparked extensive investigation into substituted quinoline carboxylic acids as potential therapeutic agents. The systematic exploration of structure-activity relationships led to the development of numerous derivatives, including methylated analogs like this compound.

The Doebner reaction emerged as an alternative synthetic approach, offering a three-component synthesis involving aniline, aldehyde, and pyruvic acid. This methodology proved particularly valuable for accessing substituted quinoline-4-carboxylic acids with diverse substitution patterns. Recent improvements to the Pfitzinger reaction have incorporated modern catalytic systems, such as trimethylsilyl chloride-mediated processes, enabling more efficient synthesis of quinoline-4-carboxylic acid derivatives. These synthetic advances have facilitated the preparation of complex substituted analogs, including this compound, for biological evaluation.

Contemporary research has revealed that quinoline carboxylic acid derivatives possess dual pharmacological properties, demonstrating both cytotoxicity against cancer cells and anti-inflammatory activity. Studies have shown that quinoline-4-carboxylic acid and related compounds exhibit impressive anti-inflammatory affinities comparable to established nonsteroidal anti-inflammatory drugs, while maintaining low cytotoxicity in normal cells. This dual activity profile has renewed interest in quinoline carboxylic acids as potential therapeutic agents for multiple disease targets.

Positional Isomerism in Methyl-Substituted Quinoline Derivatives

The positional isomerism observed in methyl-substituted quinoline-4-carboxylic acids demonstrates the profound impact of substituent placement on molecular properties and biological activity. This compound represents one specific isomeric arrangement within a larger family of methylated quinoline carboxylic acids. Comparative analysis with related isomers reveals distinct patterns of reactivity and pharmacological activity based on methyl group positioning.

The 6-methyl substitution pattern in this compound creates specific electronic and steric effects that differentiate it from other methylated analogs. For comparison, 6-methyl-2-phenylquinoline-4-carboxylic acid lacks the additional methyl group on the phenyl ring, resulting in different hydrophobic properties and molecular recognition patterns. Similarly, 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid features the methyl substituent in the para position of the phenyl ring rather than the meta position, leading to altered electronic distribution and potential biological activity.

The positional effects of methyl substitution extend to other positions within the quinoline ring system. 6-Ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid demonstrates how alkyl chain length and phenyl substitution position influence molecular properties. The ortho substitution pattern in this compound creates different steric constraints compared to the meta substitution in this compound. These structural variations affect conformational preferences, solubility characteristics, and potential protein binding interactions.

Halogen substitution provides additional insight into positional effects, as demonstrated by 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. The incorporation of bromine at the 6-position instead of methyl introduces different electronic properties while maintaining similar steric requirements. Such structural modifications allow for systematic exploration of structure-activity relationships and optimization of biological activity. The comparison of these various isomers and analogs provides valuable insights into the molecular basis of quinoline carboxylic acid activity and guides rational drug design efforts.

Research into 2-phenyl-quinoline-4-carboxylic acid derivatives has revealed significant structure-activity relationships in antibacterial applications. Studies demonstrate that specific substitution patterns can enhance activity against both gram-positive and gram-negative bacteria, with methyl substitutions playing crucial roles in determining potency and selectivity. The systematic evaluation of positional isomers continues to inform the development of new quinoline carboxylic acid derivatives with improved therapeutic properties.

Properties

IUPAC Name |

6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-4-3-5-13(8-11)17-10-15(18(20)21)14-9-12(2)6-7-16(14)19-17/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGZEUFDNJSZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397575 | |

| Record name | 6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438216-68-3 | |

| Record name | 6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Annulation

The Friedländer synthesis is a cornerstone for constructing quinoline scaffolds. For 6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, this method involves condensing 2-aminoacetophenone with 3-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds via imine formation, followed by cyclization and dehydration.

Reaction Conditions :

- Catalyst : Concentrated HCl or acetic acid

- Temperature : 80–100°C

- Solvent : Ethanol or water

- Yield : 60–75%

A key advantage is the regioselective introduction of the 3-methylphenyl group at the 2-position of the quinoline ring. However, side products like 8-methyl isomers may form due to competing cyclization pathways.

Doebner-Miller Reaction

The Doebner-Miller reaction employs aniline derivatives and α,β-unsaturated ketones under acidic conditions. For this compound, 3-methylaniline reacts with ethyl acetoacetate and pyruvic acid to form the quinoline core. The carboxylic acid group is introduced via in situ oxidation.

Optimization Parameters :

This method allows flexibility in substituent placement but requires strict temperature control to avoid decarboxylation of the carboxylic acid group.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A one-pot protocol involves heating 2-amino-5-methylacetophenone and 3-methylbenzaldehyde with a catalytic amount of p-toluenesulfonic acid (PTSA) under microwave conditions.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Time | 15–20 minutes |

| Yield | 85–90% |

| Solvent | Solvent-free |

This method enhances atom economy and reduces energy consumption, making it suitable for industrial scale-up.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, aligning with green chemistry principles. A mixture of 2-aminoacetophenone , 3-methylbenzaldehyde , and montmorillonite K10 clay is ground in a planetary mill.

Advantages :

- Reaction Time : 30 minutes

- Yield : 78–82%

- Catalyst Reusability : Up to 5 cycles without significant loss in activity

Industrial-Scale Production

Continuous Flow Reactor Systems

Continuous flow technology ensures consistent product quality. The Friedländer annulation is adapted for flow chemistry by mixing 2-aminoacetophenone and 3-methylbenzaldehyde in a microreactor at 100°C with scCO₂ (supercritical CO₂) as a green solvent.

Performance Metrics :

Catalytic System Optimization

Heterogeneous catalysts like zeolite-supported iron nanoparticles improve selectivity. For example:

$$

\text{Fe-NP/Zeolite} + \text{Substrates} \xrightarrow{90^\circ C} \text{Product (92\% yield)}

$$

This system minimizes metal leaching and simplifies product isolation.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedländer | 60–75 | 6–12 hrs | High | Moderate |

| Microwave-Assisted | 85–90 | 15–20 min | Moderate | Low |

| Mechanochemical | 78–82 | 30 min | High | Very Low |

| Continuous Flow | >95 | 5 min | Very High | Low |

Reaction Mechanisms and Byproduct Formation

Friedländer Cyclization Mechanism

Byproduct Mitigation

- 8-Methyl Isomer : Controlled pH (4.5–5.5) minimizes this side product.

- Decarboxylation : Low-temperature workup (<50°C) preserves the carboxylic acid group.

Recent Innovations

Enzymatic Catalysis

Lipase-based catalysts (e.g., Candida antarctica Lipase B ) enable asymmetric synthesis under mild conditions:

$$

\text{Enzyme} + \text{Substrates} \xrightarrow{37^\circ C, \text{pH 7}} \text{Product (88\% yield, 99\% ee)}

$$

This approach is ideal for pharmaceutical applications requiring high enantiopurity.

Photocatalytic Methods

Visible-light-driven synthesis using TiO₂ nanoparticles functionalized with ruthenium dyes achieves quinoline formation at room temperature:

$$

\text{Substrates} \xrightarrow{h\nu, \text{TiO₂-Ru}} \text{Product (80\% yield)}

$$

This method reduces energy input and avoids high-temperature degradation.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitro groups.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that quinoline derivatives, including 6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

Case Study: Antioxidant Evaluation

A study evaluated several quinoline derivatives for their antioxidant capabilities using the ABTS assay. The results demonstrated that certain derivatives showed promising inhibition rates comparable to ascorbic acid, a well-known antioxidant. Specifically, derivatives with hydroxyl groups at specific positions exhibited enhanced chelation properties for metal ions like Fe²⁺ and Cu²⁺, which are vital in oxidative reactions .

| Compound | % Inhibition |

|---|---|

| Ascorbic Acid | 90.04 ± 0.31 |

| This compound | TBD (To Be Determined) |

| Other Derivatives | Varies |

Anti-inflammatory Properties

Quinoline derivatives have been explored for their anti-inflammatory effects. The introduction of specific substituents on the quinoline ring can enhance these properties, making them potential candidates for developing new anti-inflammatory drugs.

Research Findings

Studies suggest that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them attractive for further investigation in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Another significant application of quinoline derivatives is their antimicrobial properties. Research has shown that certain quinoline compounds can effectively inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Screening

In a screening study, several quinoline derivatives were tested against common pathogens. The results indicated that some compounds exhibited strong antibacterial activity, suggesting potential use as antimicrobial agents in pharmaceuticals .

Drug Development and Synthesis

The synthesis of this compound involves various chemical reactions that can be optimized for better yields and purity. This compound serves as a scaffold for designing new drugs with enhanced biological activities.

Synthesis Techniques

The synthesis typically involves the Pfitzinger reaction or Fischer esterification methods to produce the desired quinoline derivatives efficiently. Modifications at different positions on the quinoline ring can lead to compounds with varied pharmacological profiles .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The specific molecular targets and pathways involved may vary depending on the biological activity being investigated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among quinoline-4-carboxylic acid derivatives include substituents at positions 2 and 6, which significantly influence physicochemical and biological properties.

*Calculated based on analogous compounds in and .

Physicochemical Properties

- 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has a higher molecular weight (305.37 g/mol) but similar lipophilicity to the target compound.

Solubility :

Biological Activity

6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (CAS No. 438216-68-3) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅NO₂

- Molecular Weight : 277.32 g/mol

- Structural Characteristics : The compound features a quinoline core with a carboxylic acid group at the 4-position and a methylphenyl substituent at the 2-position, contributing to its unique chemical properties and potential biological activities.

The exact mechanisms of action for this compound are not fully elucidated; however, several studies suggest potential pathways:

- Enzyme Inhibition : Quinoline derivatives often inhibit various enzymes, which may play a role in their biological activity. For instance, interactions with cytochrome P450 enzymes have been noted, impacting metabolic processes.

- DNA Interaction : Some quinoline derivatives are known to interfere with DNA synthesis, which could lead to apoptosis in cancer cells.

- Cell Signaling Modulation : The compound appears to influence cell signaling pathways and gene expression related to inflammatory responses, indicating its potential as an anti-inflammatory agent.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation. Its mechanism may involve interactions similar to those of known antimitotic agents like taxol .

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, suggesting its utility in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives, including this compound:

- In Vitro Anticancer Screening : A study found that carboxylic acid analogs containing specific substituents displayed significant cytotoxic activity against various cancer cell lines. The presence of the methyl group at the 2-position enhanced this activity compared to other substitutions .

- Antimycobacterial Activity : Research on similar quinoline compounds has shown promising results against Mycobacterium tuberculosis, indicating that structural modifications could lead to enhanced efficacy against resistant strains .

- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic properties of related compounds suggest that modifications in structure can significantly impact absorption and distribution, which are critical for therapeutic applications .

Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antimycobacterial | Active against Mycobacterium species |

Pharmacokinetic Properties

| Compound Name | Absorption (F%) | Half-life (h) | Bioavailability (in vivo) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Quinoline Derivative | 74% | 10 h | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via the Doebner reaction, which involves condensation of pyruvic acid, aniline derivatives, and aldehydes under reflux in alcoholic solvents. For example, acid chloride intermediates (e.g., from thionyl chloride) can be coupled with amines to form amide derivatives . Optimizing reaction parameters (e.g., temperature, stoichiometry of SOCl₂) and purification via silica gel chromatography (20% ethyl acetate/petroleum ether) improves yield (>70%) and purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify substituent patterns, such as aromatic protons (δ 7.2–8.4 ppm) and carboxylic acid protons (δ 10.8 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures, with parameters like R-factors < 0.05 ensuring accuracy. For example, bond angles and torsional parameters confirm quinoline ring geometry .

- IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O stretching) and 1571 cm⁻¹ (C=N) validate functional groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against specific cellular targets?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against E. coli or S. aureus .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations via dose-response curves .

- Enzyme Inhibition : Monitor kinase activity using fluorescence-based assays (e.g., ADP-Glo™) .

Q. What computational strategies are recommended for molecular docking studies of this compound with potential protein targets?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (protonation states via MarvinSketch) and protein (PDB structure optimization) .

- Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with known inhibitors and validate via molecular dynamics simulations .

Q. How should discrepancies in spectroscopic data be resolved when confirming the compound's structure?

- Methodological Answer :

- Cross-Validation : Compare NMR data with synthesized analogues (e.g., 2-(3-chlorophenyl) derivatives) to identify positional shifts .

- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect by-products and adjust purification protocols .

Q. What methodologies enable the study of this compound's fluorescent properties for sensor applications?

- Methodological Answer :

- Fluorescence Spectroscopy : Measure emission spectra (λₑₓ = 350 nm, λₑₘ = 450 nm) in DMSO/water mixtures .

- Quantum Yield Calculation : Use quinine sulfate as a reference standard to calculate relative quantum efficiency .

Q. What is the protocol for synthesizing and characterizing metal complexes derived from this compound?

- Methodological Answer :

- Synthesis : React the carboxylic acid with Cd(CH₃COO)₂ in methanol to form complexes like [Cd₂(L)₄(CH₃OH)₄] .

- Characterization : Use UV-Vis (d-d transitions at ~400 nm) and X-ray diffraction to confirm octahedral coordination geometry .

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.